1-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline
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Overview
Description
1-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline is a complex organic compound that belongs to the class of heterocyclic compounds It features an isoquinoline core linked to a piperazine ring, which is further substituted with a dimethylpyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline typically involves multi-step organic reactions. One common approach is to start with the isoquinoline core, which undergoes a series of substitutions and coupling reactions to introduce the piperazine and pyrimidine groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
1-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It finds applications in the development of new materials and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]benzene
- 1-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]naphthalene
- 1-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoline
Uniqueness
Compared to similar compounds, 1-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline is unique due to its specific structural arrangement, which may confer distinct chemical and biological properties. Its isoquinoline core, combined with the piperazine and dimethylpyrimidine groups, provides a versatile scaffold for further functionalization and application in various fields.
Properties
IUPAC Name |
1-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5/c1-14-15(2)21-13-22-18(14)23-9-11-24(12-10-23)19-17-6-4-3-5-16(17)7-8-20-19/h3-8,13H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APRFJADJKQXOMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCN(CC2)C3=NC=CC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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